molecular formula C25H22N2O5 B3008481 (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173520-91-6

(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B3008481
CAS RN: 1173520-91-6
M. Wt: 430.46
InChI Key: HTVQXZVKGSVMTG-VAWYXSNFSA-N
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Description

(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as BOAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BOAA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Chiral Stationary Phases in Chromatography

(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and similar compounds have been explored for their potential application in chiral stationary phases (CSPs) for chromatography. For instance, Tian et al. (2010) synthesized enantiopure acrylamide derivatives and evaluated their enantioseparation capacities in high-performance liquid chromatography. They found that these CSPs exhibited improved chromatographic performances compared to their brush-type analogs (Tian et al., 2010).

Influence on Chiroptical Properties and Chiral Recognition

Acrylamide derivatives similar to (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been synthesized and studied for their effects on chiroptical properties and chiral recognition. Lu et al. (2010) demonstrated that the stereoregularity of these polymers influenced their enantioselective discrimination ability, indicating potential applications in chiral separation processes (Lu et al., 2010).

Potential in Synthesis of Anticancer Agents

Compounds structurally related to (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored in the synthesis of anticancer agents. For example, Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, evaluating their anticancer activity against various cancer cell lines. They observed that some of these derivatives exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antimicrobial Applications

Similar acrylamide derivatives have been synthesized and evaluated for their antimicrobial properties. Boopathy et al. (2017) developed polycyclic chalcone-containing polyacrylamides, which demonstrated promising activity against various tested bacteria and fungi, suggesting potential applications in antimicrobial therapies (Boopathy et al., 2017).

Antioxidant Activities

Derivatives of (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have shown promising results in antioxidant activities. Gudipati et al. (2011) synthesized a series of hydrazinecarboxamide derivatives and found them effective in scavenging free radicals, indicating potential for development as antioxidant agents (Gudipati et al., 2011).

properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-13-16(14-22(30-2)24(21)31-3)11-12-23(28)26-18-8-6-7-17(15-18)25-27-19-9-4-5-10-20(19)32-25/h4-15H,1-3H3,(H,26,28)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVQXZVKGSVMTG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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